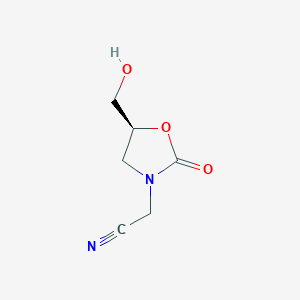
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring, a hydroxymethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of an amino alcohol with a cyanohydrin under acidic conditions to form the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidinone ring can act as a scaffold for binding to biological targets, while the hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The racemic mixture, containing both enantiomers.
2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)propionitrile: A structurally similar compound with a propionitrile group instead of an acetonitrile group.
Uniqueness
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-[(5S)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H8N2O3/c7-1-2-8-3-5(4-9)11-6(8)10/h5,9H,2-4H2/t5-/m0/s1 |
InChI Key |
YSAAMCRFBKSYCH-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1CC#N)CO |
Canonical SMILES |
C1C(OC(=O)N1CC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


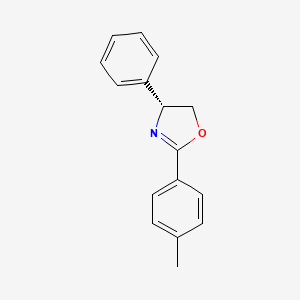
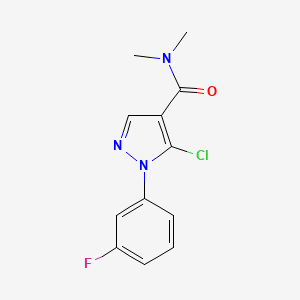
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)

![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
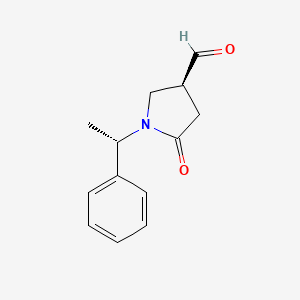
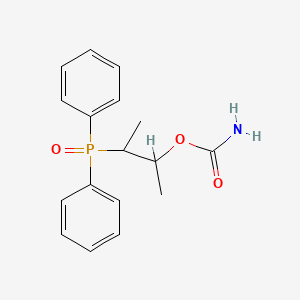
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
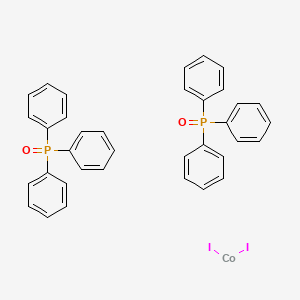

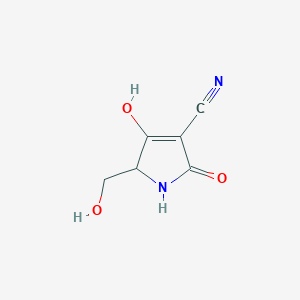
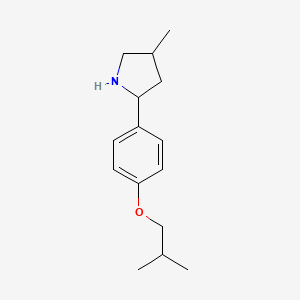
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
